magnesium;phenylmethoxybenzene;bromide
Description
Its molecular formula is C₁₃H₁₁BrMgO, and molecular weight is 287.43 g/mol (inferred from the structurally analogous 3-substituted isomer in ). This organomagnesium compound features a bromine atom and a benzyloxy (phenylmethoxy) group at the ortho-position of the phenyl ring, making it a sterically hindered reagent. Grignard reagents of this type are typically synthesized via the reaction of magnesium metal with a brominated aromatic precursor in tetrahydrofuran (THF) or ether solvents.
Properties
IUPAC Name |
magnesium;phenylmethoxybenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVIUIJRSBHYEZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=[C-]2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525481 | |
| Record name | Magnesium bromide 2-(benzyloxy)benzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328000-16-4 | |
| Record name | Magnesium bromide 2-(benzyloxy)benzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo[2-(phenylmethoxy)phenyl]- is typically prepared by the reaction of 2-(phenylmethoxy)bromobenzene with magnesium metal in the presence of a coordinating solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is usually initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:
C6H4(OCH2Ph)Br+Mg→C6H4(OCH2Ph)MgBr
Industrial Production Methods
In an industrial setting, the preparation of magnesium, bromo[2-(phenylmethoxy)phenyl]- follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The product is often supplied as a solution in THF or diethyl ether to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[2-(phenylmethoxy)phenyl]- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Halides: Substitutes halides in the presence of a suitable catalyst.
Electrophiles: Couples with electrophiles such as alkyl halides and aryl halides to form new carbon-carbon bonds.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
Magnesium, bromo[2-(phenylmethoxy)phenyl]- is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is essential for forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Involved in the preparation of polymers and advanced materials.
Chemical Biology: Utilized in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of magnesium, bromo[2-(phenylmethoxy)phenyl]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom coordinates with the solvent, stabilizing the reactive intermediate and facilitating the reaction. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related Grignard reagents and substituted phenylmagnesium derivatives (referenced from ):
Reactivity and Stability
- Steric Effects : The ortho-benzyloxy group in "Magnesium, bromo[2-(phenylmethoxy)phenyl]-" introduces significant steric hindrance, likely reducing its reactivity compared to para-substituted analogues like 4-methoxyphenylmagnesium bromide. This is consistent with the behavior of ortho-substituted Grignard reagents, which often exhibit slower reaction kinetics in nucleophilic additions .
- However, steric shielding may counteract this effect, leading to moderated reactivity compared to unsubstituted phenylmagnesium bromide .
- Solubility : Like most Grignard reagents, it is soluble in THF or ethers but may precipitate in highly polar solvents due to the bulky benzyloxy group.
Biological Activity
Magnesium, bromo[2-(phenylmethoxy)phenyl]- is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a magnesium ion coordinated with a bromo-substituted phenyl group and a phenylmethoxy moiety. This structural configuration allows for various interactions with biological molecules, influencing its biological activity.
The mechanism of action for Magnesium, bromo[2-(phenylmethoxy)phenyl]- primarily involves:
- Electrophilic Aromatic Substitution : The bromine atom can act as a leaving group in electrophilic aromatic substitution reactions, enabling the compound to interact with various biological targets.
- Hydrogen Bonding : The phenylmethoxy group can form hydrogen bonds with biological macromolecules, potentially altering their function and activity.
Antitumor Activity
Research indicates that compounds similar to Magnesium, bromo[2-(phenylmethoxy)phenyl]- exhibit anti-tumor properties. For instance, studies have shown that m-aryloxy phenols possess significant anti-tumor effects, suggesting that this compound may also demonstrate similar activities.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. The presence of the phenoxy group is often associated with reduced inflammation in various biological systems. This effect may be mediated through the inhibition of pro-inflammatory cytokines or modulation of immune responses.
In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit cell proliferation in cancer cell lines. For example, a series of phenylmethoxy derivatives were evaluated for their cytotoxic effects against T-lymphoblastic cell lines. Compounds showed IC50 values in the low nanomolar range, indicating potent activity against these cells while sparing normal cells .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the phenyl ring significantly impacted biological activity. Substituents at specific positions (e.g., ortho or para) enhanced cytotoxicity, while others diminished it. This information is crucial for designing more effective analogs with improved therapeutic profiles .
Data Tables
| Compound | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Magnesium, bromo[2-(phenylmethoxy)phenyl]- | Structure | Antitumor, Anti-inflammatory | 0.021 |
| Related Compound A | Structure | Antitumor | 0.025 |
| Related Compound B | Structure | Anti-inflammatory | 0.031 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
